molecular formula C16H19NO B5651822 1-(1-naphthylmethyl)-4-piperidinol

1-(1-naphthylmethyl)-4-piperidinol

Cat. No. B5651822
M. Wt: 241.33 g/mol
InChI Key: HCSVDNINDVHMPI-UHFFFAOYSA-N
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Description

1-(1-naphthylmethyl)-4-piperidinol is a chemical compound that belongs to a broader class of organic compounds involving naphthalene and piperidine structures. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including organic synthesis and pharmacology. However, focusing on the non-pharmacological aspects, we delve into the synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of derivatives similar to 1-(1-naphthylmethyl)-4-piperidinol involves multicomponent reactions and catalytic processes. For instance, nano magnetite (Fe3O4) has been demonstrated as an efficient catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives through a one-pot condensation reaction of aldehydes, 2-naphthol, and piperidine under ultrasound irradiation, showcasing the compound's synthetic accessibility and the utility of magnetic nanoparticles in facilitating these reactions (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

The crystal structure and molecular interactions of compounds within this class have been extensively studied. For instance, the crystal structure of 1-(piperidin-1-ylmethyl)-2-naphthol, a closely related compound, is stabilized by an intramolecular O—H⋯N hydrogen bond, which links the naphthol OH group and the piperidine N atom, indicating the importance of hydrogen bonding in defining the structure and stability of these compounds (Qing-Wei Liu et al., 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Mannich reactions, which are pivotal for their synthesis. The Mannich reaction involving 2-naphthol, formaldehyde, and piperidine leads to products like 1-(piperidin-1-ylmethyl)-2-naphthol, demonstrating the compound's reactivity towards forming new bonds and structures through nucleophilic addition and subsequent dehydration (Qing-Wei Liu et al., 2005).

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Determination and Interaction Analysis : A related compound, 1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, demonstrates significant interactions in its crystal structure, as revealed through Hirshfeld surface analysis and quantum computational studies. This compound, a Retinoic acid-related orphan receptor C (RORc) inhibitor, showcases the relevance of 1-(1-naphthylmethyl)-4-piperidinol derivatives in crystallography and molecular docking studies (R. V. & R. C, 2021).

Fluorescence and Mobility Probes

  • Fluorescence in Polymerization Studies : A derivative, 1-phenyl-4-(4-cyano-1-naphthylmethylene)piperidine, has been used to study the fluorescence behavior during the polymerization of methylmethacrylate. This research reveals the compound's utility as a mobility probe in polymeric materials, indicating potential applications in material sciences (H. J. V. Ramesdonk et al., 1987).

Biochemical Synthesis and Antibacterial Activity

  • Antibacterial and Antifungal Properties : Nucleophilic substitution reactions of dichloro-1,4-naphthoquinone with piperidinol, piperidine, and piperazine derivatives, including 1-(1-naphthylmethyl)-4-piperidinol, have shown promising antibacterial and antifungal properties. These novel compounds demonstrate the potential for pharmaceutical applications in combating microbial infections (C. Ibiş et al., 2015).

Medicinal Chemistry and Receptor Modulation

  • Selective Estrogen Receptor Modulators (SERMs) : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, similar in structure to 1-(1-naphthylmethyl)-4-piperidinol, have been explored as SERMs. These compounds indicate the chemical's relevance in the development of novel therapeutic agents targeting estrogen receptors (Y. Yadav et al., 2011).

Spectroscopic Analysis and Molecular Probing

  • Spectroscopic Properties and Molecular Probing : The optical spectroscopic properties of 1-naphthol·Bn clusters with piperidine indicate the potential of 1-(1-naphthylmethyl)-4-piperidinol derivatives as probes in proton transfer reactions. These studies contribute to understanding the molecular behavior in various solvents, beneficial for chemical analysis and material science (R. Knochenmuss et al., 1988).

Chemical Synthesis and Catalysis

  • Catalysis in Chemical Synthesis : Research on the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation showcases the role of 1-(1-naphthylmethyl)-4-piperidinol derivatives in facilitating efficient chemical reactions. This highlights its potential application in synthetic chemistry and catalysis (M. Mokhtary & Mogharab Torabi, 2017).

Chemical Protection and Hydrogenolysis

  • Role in Protecting Groups and Hydrogenolysis : Studies on 1-naphthylmethyl esters, including those related to 1-(1-naphthylmethyl)-4-piperidinol, as protecting groups for carboxylic, carbonic, and carbamic acids, and their subsequent deprotection via homogeneous palladium-catalyzed hydrogenolysis, indicate the compound's utility in advanced organic synthesis and pharmaceutical chemistry (André Boutros et al., 1999).

Enzyme-assisted Kinetic Resolution

  • Enzyme-assisted Kinetic Resolution in Drug Development : The enzyme-assisted kinetic resolution of novel 2-naphthol Mannich bases, related to 1-(1-naphthylmethyl)-4-piperidinol, provides insights into their potential for developing chirality-based pharmaceuticals, particularly in the context of selective estrogen receptor modulators (Chandrani Mukherjee et al., 2010).

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSVDNINDVHMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Naphthalen-1-ylmethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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